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This guide provides a detailed analysis of the expected spectroscopic data for 2,6-
dihydroxynicotinamide, a derivative of nicotinamide.[1][2] While direct experimental spectra
for this specific compound are not widely available in public databases, this document
leverages foundational spectroscopic principles and comparative data from analogous
structures to offer a robust predictive characterization. As a key intermediate in the bacterial
metabolism of nicotinic acid, understanding its structural features is crucial for various research
applications.[3]

Molecular Structure and Physicochemical
Properties

2,6-Dihydroxynicotinamide possesses a pyridine ring substituted with two hydroxyl groups at
positions 2 and 6, and a carboxamide group at position 3. The presence of these functional
groups dictates its chemical behavior and spectroscopic signature.
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Table 1: Physicochemical Properties of 2,6-Dihydroxynicotinamide

Property Value Source
Molecular Formula CeHeN203 [11[4]
Molecular Weight 154.12 g/mol [1]14]
Melting Point 249 °C (decomposes) [1][4]
InChi Key UYYJYLJAFBVFJIW- (4]

UHFFFAOYSA-N

SMILES NC(=0)clccc(=0)[nH]c10 [4]

It is important to note that 2,6-dihydroxynicotinamide can exist in tautomeric forms, primarily
the pyridone form, which significantly influences its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Due to the limited availability of direct experimental NMR data for 2,6-
dihydroxynicotinamide, the following predictions are based on the analysis of closely related
compounds such as nicotinamide and 6-hydroxynicotinic acid.

Predicted *H NMR Spectrum

The proton NMR spectrum of 2,6-dihydroxynicotinamide is expected to show distinct signals
corresponding to the aromatic protons and the protons of the amide and hydroxyl groups. The
chemical shifts are influenced by the electron-withdrawing and donating effects of the
substituents on the pyridine ring.

Table 2: Predicted *H NMR Chemical Shifts for 2,6-Dihydroxynicotinamide (in DMSO-ds)
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Predicted Chemical

Proton . Multiplicity Notes

Shift (ppm)
H4 ~6.0-6.5 Doublet Coupled to H5.
H5 ~7.5-8.0 Doublet Coupled to H4.

Exchangeable with

-NH:z ~7.0-7.5 Broad Singlet
D20.

Exchangeable with
-OH ~10.0- 12.0 Broad Singlet D20. Tautomeric form

will affect this signal.

Present in the
. . pyridone tautomer.
-NH (pyridone) ~11.0-13.0 Broad Singlet )
Exchangeable with

D20.

These are estimated values. Actual experimental values may vary.

Predicted **C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton. The chemical
shifts of the carbon atoms in the pyridine ring are particularly sensitive to the nature and
position of the substituents.

Table 3: Predicted 13C NMR Chemical Shifts for 2,6-Dihydroxynicotinamide (in DMSO-ds)

| Carbon | Predicted Chemical Shift (ppm) | Notes | |---|---|]---|---] | C2 | ~160 - 165 | Attached to
a hydroxyl group (or carbonyl in pyridone form). | | C3 | ~120 - 125 | Attached to the
carboxamide group. | | C4 | ~105 - 110 | Aromatic CH. | | C5| ~140 - 145 | Aromatic CH. | | C6 |
~160 - 165 | Attached to a hydroxyl group (or carbonyl in pyridone form). | | C=0 (Amide) |
~165 - 170 | Carbonyl carbon of the amide group. |

These are estimated values based on data for nicotinic acid and its derivatives.[5][6]

Experimental Protocol for NMR Spectroscopy
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A standardized protocol for acquiring NMR spectra of a solid organic compound like 2,6-
dihydroxynicotinamide would involve the following steps:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., DMSO-ds, MeOD-da) in a standard 5 mm NMR tube.

e Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
resolution.[7]

o Data Acquisition:

o 'H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio.

o 183C NMR: Acquire a one-dimensional carbon spectrum. Due to the lower natural
abundance of 13C, a larger number of scans will be required.

o 2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY
(Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear
Single Quantum Coherence) to correlate directly attached protons and carbons.[8]

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction.

o Spectral Analysis: Integrate the proton signals and assign the chemical shifts for both proton
and carbon spectra with the aid of 2D NMR data and comparison with related structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 2,6-dihydroxynicotinamide will be
characterized by absorption bands corresponding to its hydroxyl, amide, and pyridine ring
functionalities.

Table 4: Predicted IR Absorption Bands for 2,6-Dihydroxynicotinamide
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Predicted
Functional Group Wavenumber Intensity Notes
(cm™)
O-H Stretch Indicates hydrogen
3200 - 3600 Broad _
(Hydroxyl) bonding.
. Medium, often two ] ]
N-H Stretch (Amide) 3100 - 3500 Primary amide.
bands
] Carbonyl stretching
C=0 Stretch (Amide 1) 1650 - 1690 Strong o
vibration.
N-H Bend (Amide II) 1590 - 1650 Medium N-H bending vibration.
C=C & C=N Stretch _ Vibrations of the
) 1400 - 1600 Medium to Strong o
(Aromatic) pyridine ring.
C-O Stretch ) Stretching of the C-O
1200 - 1300 Medium
(Hydroxyl) bond.

The interpretation of IR spectra for nicotinamide and its complexes provides a basis for these
predictions.[9][10][11]

Experimental Protocol for FTIR Spectroscopy

The following is a general procedure for obtaining an FTIR spectrum of a solid sample:
o Sample Preparation (ATR):

o Place a small amount of the solid sample directly on the Attenuated Total Reflectance
(ATR) crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Sample Preparation (KBr Pellet):

o Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200
mgQ).
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o Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic
press.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
o Place the sample (ATR or KBr pellet) in the spectrometer and record the sample spectrum.
o The final spectrum is the ratio of the sample spectrum to the background spectrum.

o Spectral Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For 2,6-dihydroxynicotinamide (CeHsN203, MW = 154.12), the mass spectrum is expected to
show a molecular ion peak and several fragment ions.

e Molecular lon (M*): The molecular ion peak would be observed at an m/z (mass-to-charge
ratio) corresponding to the molecular weight of the compound, which is approximately 154.

o Protonated Molecule ([M+H]*): In soft ionization techniques like Electrospray lonization
(ESI), the most prominent peak is often the protonated molecule at m/z 155.

o Key Fragmentation Patterns: Fragmentation of the molecular ion can occur through various
pathways, including:

o

Loss of the amide group (-NH2) resulting in a peak at m/z 138.

[e]

Loss of the entire carboxamide group (-CONH3) resulting in a peak at m/z 110.

o

Decarbonylation (loss of CO) from fragment ions.
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Experimental Protocol for Mass Spectrometry

A general workflow for obtaining the mass spectrum of 2,6-dihydroxynicotinamide is as
follows:

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
methanol, acetonitrile/water mixture).

« lonization: Introduce the sample solution into the mass spectrometer. Electrospray ionization
(ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI) are common techniques for
polar molecules.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass
analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can be
used to determine the exact mass and elemental composition.

Integrated Spectroscopic Analysis Workflow

A comprehensive structural elucidation of 2,6-dihydroxynicotinamide requires an integrated
approach where data from different spectroscopic techniques are combined.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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